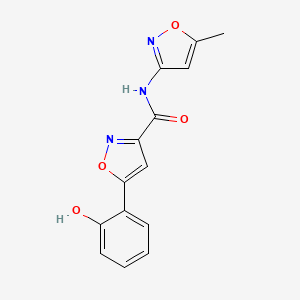
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly specific inhibitor of the enzyme STK16, which plays a crucial role in the regulation of cell division and proliferation.
Mechanism of Action
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, which is a serine/threonine kinase that plays a crucial role in the regulation of cell division and proliferation. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide binds to the ATP-binding site of STK16 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have a potent inhibitory effect on STK16, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Advantages and Limitations for Lab Experiments
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, making it a valuable tool for studying the role of STK16 in cancer cell growth and proliferation. However, its specificity also limits its use in studying other kinases that may be involved in cancer cell growth and proliferation. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, its high potency may also lead to off-target effects, which need to be carefully monitored.
Future Directions
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment. Future studies could focus on optimizing the pharmacokinetic properties of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, developing more potent and selective inhibitors of STK16, and investigating the role of STK16 in other diseases and biological processes. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could also be used as a tool for studying the role of STK16 in cancer cell growth and proliferation, and for identifying new targets for cancer therapy.
Synthesis Methods
The synthesis of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with 5-methylisoxazole-3-carboxylic acid to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldehyde. This intermediate is then reacted with hydroxylamine to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldoxime, which is then reacted with acetic anhydride to form 5-(2-acetoxyphenyl)-5-methylisoxazole-3-carboxaldoxime. Finally, this compound is reacted with 2-amino-4,5-dimethylisoxazole to form 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide.
Scientific Research Applications
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment.
properties
IUPAC Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-13(17-20-8)15-14(19)10-7-12(21-16-10)9-4-2-3-5-11(9)18/h2-7,18H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVFLHWPGBYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxybenzaldehyde {5-[2-chloro-5-(trifluoromethyl)benzyl]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6138101.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6138105.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-methoxypiperidine](/img/structure/B6138109.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6138117.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138123.png)
![ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate](/img/structure/B6138131.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6138136.png)
![N-benzyl-8-bromo-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6138160.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)